(-)-Iodocyanopindolol is a potent and selective antagonist for beta-adrenergic receptors, particularly the beta-1 subtype. This compound is notable for its applications in pharmacological research, especially in studies involving receptor binding and imaging techniques. It is commonly used as a radiolabeled tracer in positron emission tomography and single-photon emission computed tomography due to its ability to bind specifically to beta-adrenergic receptors.
(-)-Iodocyanopindolol is classified as a beta-adrenergic antagonist. It is derived from cyanopindolol, which itself is a well-known beta-blocker. The compound is synthesized and utilized primarily in research settings to study beta-adrenergic receptor dynamics and functions. Its synthesis often involves the incorporation of radioactive iodine isotopes, such as iodine-125, enhancing its utility in imaging applications.
The synthesis of (-)-iodocyanopindolol typically involves a radioiodination process using chloramine-T as an oxidizing agent. A common method includes the following steps:
For example, one study reports a yield of 59% for the radiochemical synthesis of (-)-iodocyanopindolol, highlighting the efficiency of this method in producing high-purity products suitable for biological assays .
The molecular formula of (-)-iodocyanopindolol is with a molecular weight of approximately 411 g/mol. The structure features an indole nucleus substituted with a cyano group and an iodine atom at specific positions that are crucial for its receptor-binding properties.
(-)-Iodocyanopindolol undergoes various chemical reactions that are primarily related to its interactions with biological targets:
The mechanism of action for (-)-iodocyanopindolol involves competitive antagonism at beta-1 adrenergic receptors. Upon binding, it prevents endogenous catecholamines (like adrenaline) from activating these receptors, leading to decreased heart rate and myocardial contractility. This antagonistic effect can be quantitatively assessed through various pharmacological assays that measure receptor occupancy and downstream signaling pathways .
Relevant data from studies indicate that (-)-iodocyanopindolol maintains its integrity during storage when kept properly .
(-)-Iodocyanopindolol has several important applications in scientific research:
(-)-Iodocyanopindolol (chemical name: (R)-4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile) features a complex heterocyclic structure centered on a 1H-indole scaffold. Its core consists of a bicyclic aromatic indole system substituted at critical positions:
Table 1: Atomic Composition and Connectivity
Component | Chemical Group | Role in Pharmacology |
---|---|---|
Indole core | Bicyclic aromatic system | Provides structural rigidity |
C-2 substituent | –C≡N (cyano) | Enhances receptor affinity via dipole interactions |
C-3 substituent | Iodine atom | Enables radiolabeling; steric bulk |
C-4 substituent | –O–CH₂–CH(OH)–CH₂–NH–CH(CH₃)₂ | Beta-adrenergic binding motif |
The molecular formula is C₁₆H₂₀IN₃O₂ (molecular weight: 413.26 g/mol), confirmed by PubChem CID 68618 and ChemSpider ID 61882 [1] [9]. SMILES notation: IC₁=C(C#N)NC₂=CC=CC(OCC(CNC(C)(C)C)O)=C₂1 [9].
Key physicochemical parameters govern its biological interactions and experimental utility:
Table 2: Physicochemical Profile
Property | Value | Experimental Significance |
---|---|---|
Molecular weight | 413.26 g/mol | Impacts membrane diffusion kinetics |
logP (octanol/water) | ~2.8 | Moderate lipophilicity optimizes tissue penetration |
Aqueous solubility | <1 mg/mL (25°C) | Requires DMSO/cosolvent for stock solutions |
pKa (amine) | 9.2 ± 0.3 | Protonation state affects receptor binding |
The chiral center at the 2-hydroxypropoxy side chain confers enantioselective receptor binding:
Table 3: Enantiomer-Specific Binding Affinities
Receptor Type | (R)-(-)-ICYP Ki (nM) | (S)-(+)-ICYP Ki (nM) |
---|---|---|
β₁-Adrenoceptor | 0.041 ± 0.005 | 3.2 ± 0.4 |
β₂-Adrenoceptor | 0.039 ± 0.003 | 2.9 ± 0.3 |
5-HT1B | 8.7 ± 1.2 | 0.52 ± 0.08 |
Radiolabeling enables high-sensitivity receptor mapping:
Table 4: Radiolabeled Derivatives and Applications
Isotope | Half-Life | Primary Application | Key Binding Parameters |
---|---|---|---|
¹²⁵I | 59.4 days | In vitro autoradiography, saturation binding | Kd = 0.037–0.056 nM (β-AR, rat brain) [3] |
¹²³I | 13.2 hours | SPECT imaging | Striatal/cortical uptake ratio = 4.3 in primates [10] |
¹²⁵I-diazirine | 59.4 days | Photoaffinity labeling | Labels 34-kDa protein in rat colon membranes [2] |
Key Technical Considerations:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2